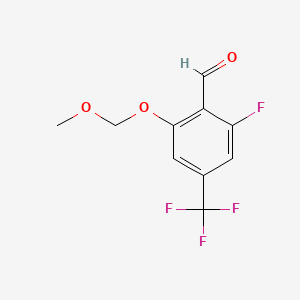
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H8F4O4. This compound is characterized by the presence of fluorine, methoxymethoxy, and trifluoromethyl groups attached to a benzaldehyde core. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine or trifluoromethyl groups.
Major Products Formed
Oxidation: 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in biomolecules, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxymethoxy group.
2-Fluoro-6-(methoxymethoxy)benzaldehyde: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzaldehyde: Lacks both the fluorine and methoxymethoxy groups
Uniqueness
2-Fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both fluorine and trifluoromethyl groups can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H8F4O3 |
|---|---|
Molecular Weight |
252.16 g/mol |
IUPAC Name |
2-fluoro-6-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O3/c1-16-5-17-9-3-6(10(12,13)14)2-8(11)7(9)4-15/h2-4H,5H2,1H3 |
InChI Key |
GCZGSEHJVLDJPN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC(=C1)C(F)(F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















